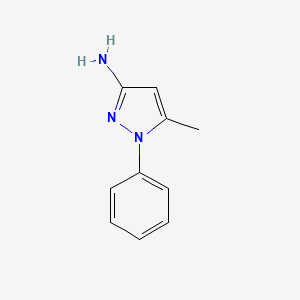

5-methyl-1-phenyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYCYBOUQALXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393905 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4280-78-8, 85485-59-2 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine

This technical guide details the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-1-phenylpyrazole).[1][2]

Important Note on Regioisomerism: A critical distinction must be made between the target molecule and its common regioisomer.

-

Common Isomer: 3-methyl-1-phenyl-1H-pyrazol-5-amine (Amine at C5, Methyl at C3; CAS 1131-18-6).[1][2][3][4] The synthesis pathways for these two molecules differ fundamentally in the choice of cyclization precursors. This guide focuses strictly on the C3-amine / C5-methyl target.[1][2]

Executive Summary

Target Molecule: this compound CAS Registry Number: 4280-78-8 (Distinct from the 5-amino isomer 1131-18-6) Core Application: Intermediate for p38 MAP kinase inhibitors, agrochemicals, and dyes.[1][2] Primary Pathway: Condensation of phenylhydrazine with cyanoacetone (acetoacetonitrile).[2]

This protocol outlines the regioselective synthesis of the 3-amino-5-methyl isomer.[1][2] Unlike the standard Knorr synthesis using

Retrosynthetic Analysis & Strategy

To achieve the specific 3-amino-5-methyl regiochemistry, the synthesis relies on the difference in electrophilicity between the ketone and nitrile groups in the precursor.[1]

Regiochemical Logic

-

Nucleophile: Phenylhydrazine (

).[1][2] The terminal primary amine ( -

Electrophile: Cyanoacetone (

).[1][2] The ketone carbonyl is more electrophilic than the nitrile carbon. -

Mechanism:

-

Step 1: The terminal

of phenylhydrazine attacks the ketone of cyanoacetone.[1][2] -

Step 2: Formation of the intermediate phenylhydrazone.[2]

-

Step 3: The internal secondary amine (

) attacks the nitrile carbon to close the ring.[1][2] -

Result: The Nitrogen bearing the Phenyl group ends up adjacent to the Methyl group (C5), forcing the Amine to C3.

-

Figure 1: Retrosynthetic logic dictating the use of cyanoacetone to secure the 3-amino-5-methyl substituted pattern.[1][2]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7][8][9][10][11] | Role |

| Phenylhydrazine | 108.14 | 1.0 | Nucleophile |

| Cyanoacetone (or Na salt) | 83.09 | 1.1 | Electrophile |

| Ethanol (Absolute) | - | Solvent | Medium |

| Acetic Acid (Glacial) | 60.05 | 0.1 (Cat.)[1][2] | Catalyst |

| Toluene | - | Solvent | Azeotropic water removal (Optional) |

Step-by-Step Procedure

Phase 1: Condensation

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (if using toluene) or simple drying tube.

-

Solvation: Dissolve Cyanoacetone (8.3 g, 100 mmol) in Absolute Ethanol (150 mL).

-

Note: Cyanoacetone is unstable; if using the sodium salt, neutralize in situ with equimolar HCl before adding hydrazine.

-

-

Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 20 minutes at room temperature.

-

Observation: A slight exotherm is expected as the hydrazone forms.[2]

-

-

Catalysis: Add 5-10 drops of Glacial Acetic Acid .

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).[2] The disappearance of phenylhydrazine indicates completion.

-

Phase 2: Workup & Purification

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Precipitation: Pour the concentrated residue into Ice-Water (200 mL) with vigorous stirring. The crude product should precipitate as a solid.[2]

-

Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water (2 x 50 mL) to remove residual acid and unreacted hydrazine.[2]

-

Recrystallization:

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Results

-

Appearance: Off-white to pale yellow crystalline solid.[1][2]

-

Yield: 65–75%.[2]

-

Melting Point: 113–117°C.[2]

Mechanistic Pathway & Regioselectivity[1][13]

The reaction proceeds via a specific sequence that precludes the formation of the 5-amino isomer.[1][2]

-

Initial Attack: The primary amine of phenylhydrazine is more nucleophilic than the secondary amine.[2] It attacks the ketone carbonyl of cyanoacetone (more electrophilic than the nitrile).

-

Hydrazone Formation: Elimination of water yields the intermediate phenylhydrazone.[2]

-

Cyclization: The nitrogen attached to the phenyl ring (N1) attacks the nitrile carbon (C3).

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.[2]

Figure 2: Reaction mechanism highlighting the kinetic attack on the ketone which determines the final regiochemistry.[1][2]

Characterization & Validation

To ensure the product is the 3-amine and not the 5-amine isomer, compare the NMR shifts.[1][2]

| Feature | Target: 3-amino-5-methyl (Isomer B)[1][2] | Common Impurity: 5-amino-3-methyl (Isomer A) |

| Synthesis Precursor | Cyanoacetone | 3-Aminocrotononitrile |

| Methyl Shift ( | ||

| Amine Shift ( | Broad singlet (variable) | Broad singlet (variable) |

| NOE Signal | NOE between Methyl and Phenyl (ortho-H) | NOE between Amine and Phenyl (ortho-H) |

Critical QC Check: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

If you see a cross-peak between the Methyl group and the Phenyl ring protons , you have the correct 5-methyl-1-phenyl structure.[1][2]

-

If the Methyl group shows no interaction with the Phenyl ring, but the Amine protons do, you have synthesized the wrong isomer (5-amino-3-methyl).[1]

Safety & Hazards

-

Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Causes hemolysis.[2] Handle strictly in a fume hood with double nitrile gloves.[2]

-

Cyanoacetone: Lachrymator and toxic.[2] Avoid inhalation.

-

Reaction Profile: The condensation is exothermic.[2] Control the addition rate of phenylhydrazine to prevent thermal runaway.

References

-

Regioselectivity of Hydrazine Reactions

-

Patent Literature (Synthesis Validation)

-

Isomer Distinction

Sources

- 1. guidechem.com [guidechem.com]

- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 4. 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 9. scirp.org [scirp.org]

- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 12. lifechempharma.com [lifechempharma.com]

- 13. 1-Phenyl-3-aminopyrazole | 1128-56-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Foreword: The Strategic Importance of 5-methyl-1-phenyl-1H-pyrazol-3-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Within this important class, this compound (CAS No: 1131-18-6) has emerged as a particularly valuable building block. Its unique arrangement of a reactive primary amine, a lipophilic phenyl group, and a methyl-substituted pyrazole core provides a versatile platform for the synthesis of a diverse array of complex heterocyclic systems.[1][2] Researchers in drug development frequently utilize this compound as a key intermediate for creating novel kinase inhibitors, receptor modulators, and other therapeutic agents targeting pathways in oncology and inflammatory diseases.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document is designed to offer a senior scientist's perspective on the practical implications of these properties and the rationale behind the methodologies used for their characterization. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which successful, reproducible, and scalable synthetic campaigns are built.

Core Molecular and Physical Attributes

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and Molecular Data

The structural integrity and identity of this compound are confirmed through a combination of its empirical formula, molecular weight, and unique chemical identifiers.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [3] |

| CAS Number | 1131-18-6 | |

| Molecular Formula | C₁₀H₁₁N₃ | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Yellow to pale brown solid/crystalline powder | [4][5][6] |

The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting pyrazole ring, combined with the steric and electronic influence of the phenyl and methyl groups, dictates the compound's reactivity and intermolecular interactions.

Thermal and Solubility Properties

The melting point, boiling point, and solubility profile are critical for determining appropriate conditions for reaction, purification, and formulation.

| Property | Value | Source |

| Melting Point | 114-117 °C | [5] |

| Boiling Point | 333 °C | [4][5] |

| Water Solubility | 6.051 g/L at 25°C | [5] |

| Predicted pKa | 3.88 ± 0.10 | [5] |

| Predicted XLogP3 | 1.9 | [3][6] |

The sharp melting point range suggests a high degree of purity for the crystalline solid.[5] Its limited but present water solubility is consistent with the molecule's polar amine and pyrazole functionalities, counterbalanced by the nonpolar phenyl and methyl groups.[5] The predicted pKa indicates that the primary amine is weakly basic.[5] The XLogP3 value suggests a moderate lipophilicity, a key parameter in predicting membrane permeability and overall drug-likeness.[3][6]

Spectroscopic and Spectrometric Characterization: A Self-Validating Approach

A robust analytical workflow is essential to unequivocally confirm the structure and purity of this compound. The following spectroscopic and spectrometric techniques provide a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (such as those on the amine group).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Obtain a standard proton spectrum.

-

Expected signals would include:

-

A singlet for the methyl protons (CH ₃).

-

A singlet for the pyrazole ring proton (CH ).

-

A broad singlet for the amine protons (NH ₂), which may be exchangeable with D₂O.

-

A multiplet system in the aromatic region for the phenyl group protons.

-

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

This will provide distinct signals for each unique carbon atom in the molecule.

-

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum for this compound is characterized by the vibrations of its primary amine and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. Key expected peaks include:

-

N-H Stretching: Two distinct bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[8]

-

C-H Stretching (Aromatic): Peaks typically above 3000 cm⁻¹.

-

N-H Bending: A band in the 1650-1580 cm⁻¹ region.[8]

-

C=C and C=N Stretching (Aromatic/Pyrazole Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching (Aromatic Amine): A strong band in the 1335-1250 cm⁻¹ region.[8]

-

The presence of two N-H stretching bands is a definitive marker for the primary amine, providing strong evidence for the proposed structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis:

The NIST WebBook provides reference mass spectra for this compound, which can be used for comparison and confirmation.[9]

Synthetic and Reactivity Considerations

This compound is a versatile synthetic intermediate, primarily due to the reactivity of its primary amine group.[1] It readily participates in reactions to form a variety of heterocyclic systems.

A common synthetic route to this compound involves the cyclization of a β-ketonitrile with phenylhydrazine, a well-established method for pyrazole synthesis.

Caption: Generalized synthetic workflow for this compound.

This reactivity makes it a cornerstone for building more complex molecules, such as pyrazolopyridines, which are of significant interest in pharmaceutical research.[10] The amine group can be acylated, alkylated, or used as a nucleophile in various cyclization reactions.

Conclusion: An Indispensable Tool for Chemical Innovation

The physicochemical properties of this compound—from its molecular structure and thermal behavior to its detailed spectroscopic signature—collectively define its identity and utility. For the research scientist, this compound is not merely a reagent but a versatile tool, offering a reliable and well-characterized starting point for the exploration of novel chemical space. The methodologies outlined in this guide provide a robust framework for its analysis, ensuring the integrity and reproducibility of experimental work. As the demand for novel therapeutics continues to grow, the strategic application of well-understood building blocks like this compound will remain paramount to the advancement of drug discovery and development.

References

-

PubChem. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. [Link]

-

Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

-

ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (IR Spectrum). [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Mass Spectrum). [Link]

-

Journal of King Saud University - Science. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

5-methyl-1-phenyl-1H-pyrazol-3-amine CAS number 1131-18-6 properties

An In-Depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) [1][2][3]

CAS 1131-18-6[1][2][3][4][5][6][7][8]

Document Control:

-

Topic: 5-methyl-1-phenyl-1H-pyrazol-3-amine (Note: CAS 1131-18-6 corresponds to the 5-amino-3-methyl isomer.[1][2] This guide addresses the CAS-defined substance).

-

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

-

Version: 1.0

Executive Summary

5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) is a versatile heterocyclic building block extensively used in the synthesis of biologically active compounds, particularly fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] Its structural core—a pyrazole ring substituted with a phenyl group at N1, a methyl group at C3, and a primary amine at C5—provides three distinct vectors for chemical modification: the nucleophilic amino group, the electrophilic C4 position (susceptible to substitution), and the aromatic phenyl ring.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reactivity profiles, and applications in modern drug discovery.

Chemical Identity & Physicochemical Profile

Nomenclature Clarification

There is frequent ambiguity in pyrazole numbering. For CAS 1131-18-6:

-

Common Synonyms: 3-Methyl-1-phenyl-1H-pyrazol-5-amine; 1-Phenyl-3-methyl-5-aminopyrazole.[1][2][3][5][6]

-

Structural Note: The phenyl group is fixed at position 1. The methyl group is at position 3, and the amine is at position 5.[7][8] (Note: The user's title "5-methyl...3-amine" describes a regioisomer, but CAS 1131-18-6 is definitively the 5-amino-3-methyl isomer).[1][2]

Properties Table

| Property | Data | Note |

| CAS Number | 1131-18-6 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White to yellow crystalline powder | Oxidizes slightly upon air exposure |

| Melting Point | 114–117 °C | Sharp melting range indicates high crystallinity |

| Solubility | DMSO, Ethanol, Methanol, DCM | Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated) | Pyrazole N2 is the protonation site; amino group is weakly basic due to resonance |

| LogP | 1.65 (Predicted) | Lipophilic, suitable for CNS drug scaffolds |

Synthetic Pathways & Production

The industrial and laboratory synthesis of CAS 1131-18-6 relies on the regioselective condensation of phenylhydrazine with

Validated Synthetic Protocol

Reaction: Phenylhydrazine + 3-Aminocrotononitrile

Reagents:

-

Phenylhydrazine (1.0 eq)

-

Solvent: Ethanol (anhydrous)

-

Catalyst: Glacial Acetic Acid (0.1 eq) or HCl (cat.)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 3-aminocrotononitrile (8.2 g, 0.1 mol) and absolute ethanol (50 mL).

-

Addition: Add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes under stirring at room temperature. A slight exotherm may be observed.[9]

-

Catalysis: Add glacial acetic acid (0.5 mL).

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress by TLC (SiO₂, EtOAc:Hexane 1:1). -

Work-up: Cool the reaction mixture to

. The product typically precipitates as off-white crystals.[1][2] -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (9:1) if necessary to remove hydrazine traces.[9]

-

Yield: Expected yield is 75–85%.

Mechanistic Pathway (Graphviz)

The reaction proceeds via an initial imine formation followed by an intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.

[1][2][14]

Reactivity & Derivatization

As a scaffold, CAS 1131-18-6 offers three primary sites for derivatization, making it a "privileged structure" in medicinal chemistry.

The C5-Amino Group (Nucleophilic)

The primary amine at position 5 is the most reactive site.[2]

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).

-

Urea Formation: Reacts with isocyanates to form urea derivatives.

-

Sandmeyer Reaction: Can be converted to a diazonium salt and subsequently to a halide (Cl, Br, I) or nitrile, allowing for palladium-catalyzed cross-coupling (Suzuki, Buchwald) at the C5 position.

The C4-Position (Electrophilic Aromatic Substitution)

The C4 position of the pyrazole ring is electron-rich.[1][2]

-

Halogenation: Electrophilic bromination (NBS) or iodination (NIS) occurs readily at C4.

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4, a precursor for further condensation.

-

Azo Coupling: Reacts with diazonium salts to form azo dyes (colored compounds).

Annulation (Ring Fusion)

The adjacent C4-H and C5-NH₂ allow for the construction of fused heterocycles.[1][2]

-

Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone).

-

Pyrazolo[3,4-b]pyridines: Reaction with

-unsaturated ketones or aldehydes.

Derivatization Workflow Diagram

Applications in Drug Discovery

Kinase Inhibition

The aminopyrazole motif mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors. The N1-phenyl group often occupies the hydrophobic pocket adjacent to the ATP binding site.[2]

-

Target Examples: p38 MAP kinase, Src family kinases, and CDKs.

-

Mechanism: The C5-amino group acts as a hydrogen bond donor to the kinase hinge region.[2]

Anti-Inflammatory Agents

Derivatives of CAS 1131-18-6 have shown efficacy in inhibiting COX-2 and TNF-

CNS Active Agents

Recent studies highlight pyrazole-3/5-amines as ligands for the GABA receptor complex and as potential anxiolytics.[1][2] The lipophilic nature (LogP ~1.65) ensures good blood-brain barrier penetration.[1][2]

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral features are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆):

- 2.10 ppm (s, 3H): Methyl group at C3.[10]

- 5.10 ppm (br s, 2H): Amino group (-NH₂). Exchangeable with D₂O.

- 5.45 ppm (s, 1H): Pyrazole C4-H.

- 7.30–7.60 ppm (m, 5H): Phenyl aromatic protons.

-

¹³C NMR:

-

Distinct signals for C3-Me (~13 ppm), C4 (~90 ppm), C5-NH₂ (~148 ppm), and C3 (~150 ppm).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 174.1 m/z.

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2.[11]

-

Eye Irritation: Category 2A.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as the amine can darken upon prolonged exposure to air/light.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

ChemicalBook. (2025). 5-Amino-3-methyl-1-phenylpyrazole Properties and MSDS. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Sigma-Aldrich. (2025). 5-Amino-3-methyl-1-phenylpyrazole Product Specification. Retrieved from [2]

-

PubChem. (2025). Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (CID 70801).[1][2] National Library of Medicine. Retrieved from

- El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(4), 655-668.

- Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1-phenylpyrazoles. Journal of Heterocyclic Chemistry.

Sources

- 1. CAS 1131-18-6: 5-Amino-3-methyl-1-phenylpyrazole [cymitquimica.com]

- 2. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. naturalspublishing.com [naturalspublishing.com]

- 11. 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6 [sigmaaldrich.com]

spectral data analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine (NMR, IR, Mass Spec)

Introduction

5-methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As with any compound destined for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

The structural elucidation of a molecule is a puzzle, with each spectroscopic technique providing unique pieces of information. It is the synergistic combination of these techniques that allows for a confident and complete characterization of the molecular structure. In this guide, we will explore how the nuances of each spectrum contribute to the comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).

-

Concentration: Dissolve approximately 5-10 mg of the high-purity compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required compared to ¹H NMR.

-

2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for FT-IR analysis using the KBr pellet method.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. [1] Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3500 (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 2850-2950 | C-H Stretch | Aliphatic (-CH₃) |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1500-1600 | C=C Stretch | Aromatic (Phenyl & Pyrazole) |

| ~1300 | C-N Stretch | Aromatic Amine |

| 690-770 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Interpretation:

-

N-H Stretching: The presence of a primary amine is strongly indicated by two distinct peaks in the 3400-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. [2][3]* C-H Stretching: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are from the sp³-hybridized methyl group.

-

N-H Bending: The scissoring vibration of the primary amine typically appears around 1620 cm⁻¹.

-

C=C Stretching: Multiple peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl and pyrazole rings.

-

C-N Stretching: A strong band around 1300 cm⁻¹ is characteristic of the C-N stretching of an aromatic amine. [2]* Aromatic Substitution: Strong absorptions in the 690-770 cm⁻¹ range suggest a monosubstituted phenyl ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable small molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). [4]3. Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Diagram of the EI-MS Fragmentation and Analysis Pathway:

Caption: The pathway from analyte molecule to structural information in EI-Mass Spectrometry.

Mass Spectrum Analysis

The mass spectrum of this compound is available in the NIST Chemistry WebBook. [5]The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol .

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 173 | [C₁₀H₁₁N₃]⁺• | Molecular Ion (M⁺•) |

| 172 | [M - H]⁺ | Loss of a hydrogen atom |

| 118 | [C₇H₆N₂]⁺• | Loss of the aminomethyl radical from the pyrazole ring |

| 91 | [C₆H₅N]⁺• | Phenylnitrene radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

-

Molecular Ion (m/z 173): The presence of a peak at m/z 173 confirms the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd molecular weight, which is consistent with the observed molecular ion. [6]* [M-H]⁺ (m/z 172): A peak at M-1 is common in aromatic amines due to the loss of a hydrogen atom from the amine group or the aromatic ring. [7]* m/z 118: This fragment likely arises from the cleavage of the pyrazole ring.

-

m/z 91: This fragment is characteristic of compounds containing a phenyl group attached to a nitrogen atom and corresponds to the phenylnitrene radical cation.

-

m/z 77: The prominent peak at m/z 77 is the classic signature of a phenyl group, corresponding to the stable phenyl cation.

Integrated Spectral Data Analysis: A Holistic Approach

By combining the information from NMR, IR, and Mass Spectrometry, we can build a comprehensive and validated picture of the structure of this compound.

-

Mass Spectrometry confirms the molecular weight (173 g/mol ) and the presence of a phenyl group (m/z 77) and a nitrogen-containing phenyl moiety (m/z 91).

-

IR Spectroscopy identifies the key functional groups: a primary amine (-NH₂), an aromatic system, and an aliphatic methyl group.

-

¹H NMR Spectroscopy provides the proton count for each group and their connectivity, showing a monosubstituted phenyl ring, a single proton on the pyrazole ring, a primary amine, and a methyl group.

-

¹³C NMR Spectroscopy confirms the presence of ten unique carbon atoms, consistent with the proposed structure.

The convergence of these individual analyses provides a high degree of confidence in the structural assignment of this compound.

Conclusion

The spectral analysis of this compound demonstrates the power of a multi-technique approach to structural elucidation. Each spectroscopic method provides complementary information that, when integrated, allows for the unambiguous confirmation of the compound's identity. This guide has provided not only the interpreted spectral data but also the underlying principles and experimental considerations, serving as a valuable resource for scientists engaged in the characterization of novel chemical entities.

References

- Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-76.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

GCMS Section 6.15 - Whitman People. (n.d.). Fragmentation of Amines. Retrieved from [Link]

-

Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved from [Link]

- Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020).

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.

-

MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Pothuri, et al. (2020). Synthesis and Characterization of Some Novel N-Phenyl pyrazole Analogues.

- ResearchGate. (n.d.).

- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform

- The Royal Society of Chemistry. (n.d.). 1H-NMR.

-

Wallace, W. E. (Director). (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Mass Spectrometry Data Center. Retrieved from [Link]

Sources

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Aminopyrazole Scaffold: A Technical Guide to Biological Activity and Drug Design

[1]

Executive Summary

The aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere of the adenine ring found in ATP. This structural mimicry confers inherent affinity for ATP-binding pockets in kinases and other nucleotide-dependent enzymes. Beyond oncology, aminopyrazole derivatives have demonstrated potent efficacy as antimicrobial agents (targeting DNA gyrase) and anti-inflammatory agents (selectively inhibiting COX-2).

This guide provides a technical analysis of the biological potential of aminopyrazole derivatives, detailing the structural activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for their evaluation.[1]

Structural Basis & Molecular Design (SAR)[2][3]

The biological versatility of the aminopyrazole core stems from its tautomeric nature and rich hydrogen-bonding potential. In the context of kinase inhibition, the exocyclic amino group and the endocyclic nitrogens form a critical "hinge-binding" motif.

Pharmacophore Modeling

-

Hinge Region Interaction: The N2 nitrogen (acceptor) and the exocyclic -NH2 (donor) typically form a bidentate hydrogen bond with the backbone residues of the kinase hinge region.

-

Solubility & Selectivity (N1 Position): Substituents at N1 (e.g., alkyl, aryl, or heterocycles) project into the solvent-exposed region or the ribose-binding pocket, modulating solubility and pharmacokinetic (PK) properties.

-

Hydrophobic Pocket Filling (C3/C4 Positions): Bulky aromatic groups at C3 or C4 often access the hydrophobic "back pocket" (gatekeeper region), crucial for overcoming resistance mutations (e.g., T790M in EGFR).

Visualization: Aminopyrazole Binding Mode

The following diagram illustrates the interaction logic between the aminopyrazole scaffold and a generic kinase ATP-binding pocket.

Caption: Schematic representation of the aminopyrazole scaffold's binding interactions within a kinase active site.

Therapeutic Area I: Oncology & Kinase Inhibition[4][5]

Aminopyrazoles are predominantly developed as Type I kinase inhibitors. They competitively block ATP binding, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Key Targets and Mechanisms

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDK2/Cyclin E arrests the cell cycle at the G1/S phase.

-

JNK3 (c-Jun N-terminal Kinase 3): A target for neurodegeneration; aminopyrazoles show high isoform selectivity for JNK3 over JNK1/2.

-

FGFR (Fibroblast Growth Factor Receptor): Covalent aminopyrazoles targeting cysteine residues in the P-loop have shown efficacy against gatekeeper-mutant FGFRs.[2][3]

Quantitative Data Summary

The table below summarizes potency data for representative aminopyrazole derivatives against key kinase targets.

| Target Kinase | Compound ID | IC50 (nM) | Selectivity Profile | Mechanism | Reference |

| JNK3 | SR-4326 | 18 | >100x vs p38α | ATP Competitive | [1] |

| CDK2 | Cmpd 17m | 98 | High vs CDK1 | Cell Cycle Arrest | [2] |

| FGFR2 | AP-Ckq | 4.2 | Active vs V561M | Covalent (Cys491) | [3] |

| Aurora B | VX-680 | 1.4 | Pan-Aurora | Mitotic slippage | [4] |

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol validates the inhibitory potential of synthesized derivatives. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Reagents:

-

Recombinant Kinase (e.g., CDK2/CyclinE).

-

Substrate (e.g., Histone H1).

-

Ultrapure ATP (10 µM).

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Workflow:

-

Compound Preparation: Prepare 3x serial dilutions of aminopyrazole derivatives in DMSO. Final DMSO concentration in assay should be <1%.

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of kinase buffer.

-

Add 1 µL of compound solution.

-

Add 2 µL of ATP/Substrate mix.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light. Incubate for 30 minutes.

-

Measurement: Read luminescence (RLU) on a microplate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

. Fit data to a sigmoidal dose-response curve to determine IC50.

Therapeutic Area II: Antimicrobial & Anti-Inflammatory[7][8]

Beyond kinases, the aminopyrazole scaffold exhibits "multi-target" pharmacology.[4]

Antimicrobial Mechanism (DNA Gyrase)

Aminopyrazoles act as bacterial DNA gyrase B (GyrB) inhibitors. Similar to their action in kinases, they bind to the ATP-binding pocket of the GyrB subunit, inhibiting DNA supercoiling and bacterial replication.

-

Spectrum: Effective against Gram-positive (S. aureus, MRSA) and select Gram-negative (E. coli) bacteria.

Anti-Inflammatory Mechanism (COX-2)

Specific aminopyrazole sulfonamides (related to Celecoxib) selectively inhibit Cyclooxygenase-2 (COX-2).[5]

-

Selectivity Basis: The bulky aminopyrazole group fits into the larger side pocket of COX-2 (created by the Val523 residue), which is inaccessible in the sterically hindered COX-1 (containing Ile523).

Experimental Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard) in Mueller-Hinton Broth (MHB). -

Plate Setup: Dispense 100 µL of MHB into columns 2-12 of a 96-well sterile plate. Add 200 µL of compound stock (128 µg/mL) to column 1.

-

Dilution: Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control (bacteria + DMSO); Column 12 is Sterility Control (media only).

-

Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Final volume = 200 µL.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual: The lowest concentration with no visible turbidity is the MIC.

-

Colorimetric: Add 20 µL Resazurin (0.015%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

-

Drug Discovery Workflow

To successfully develop a novel aminopyrazole drug candidate, a rigorous screening cascade is required.

Caption: Integrated workflow for the discovery and validation of bioactive aminopyrazole derivatives.

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry.

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules (MDPI).

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. ACS Medicinal Chemistry Letters.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

-

Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

mechanism of action for 1-phenyl-3-methyl-5-aminopyrazole

An In-depth Technical Guide on the Core Mechanism of Action for Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

A Note on Nomenclature

This guide focuses on the mechanism of action for the clinically approved neuroprotective agent Edaravone , known chemically as 3-methyl-1-phenyl-2-pyrazolin-5-one. While the query specified 1-phenyl-3-methyl-5-aminopyrazole, the vast body of scientific and clinical literature on neuroprotective mechanisms in this chemical class pertains to Edaravone. The latter, a pyrazolone derivative, is the active pharmaceutical ingredient in medications approved for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[1][2][3] 1-phenyl-3-methyl-5-aminopyrazole is a related aminopyrazole compound, primarily utilized as a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Given the context of a technical guide on mechanism of action for drug development professionals, this document will detail the multifaceted activities of Edaravone.

Introduction to Edaravone: A Neuroprotective Agent

Edaravone (marketed as Radicava® or Radicut®) is a small molecule drug that has demonstrated efficacy in slowing the functional decline in patients with ALS and in treating the acute phase of ischemic stroke.[6][7] Initially developed in the late 1980s in Japan for stroke treatment, its therapeutic potential was later investigated for ALS, leading to its approval for this indication in Japan in 2015 and the United States in 2017.[2][8]

The central hypothesis for Edaravone's therapeutic effect has long been its potent activity as a free-radical scavenger.[1][9] However, emerging research reveals a more complex mechanism that extends beyond antioxidation, involving the modulation of key pathological features of neurodegeneration. This guide provides a detailed exploration of these mechanisms, supported by experimental frameworks.

Part 1: The Core Mechanism - A Powerful Defense Against Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a cornerstone of neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases like ALS.[9][10] Edaravone's primary mechanism of action is the direct mitigation of this oxidative damage through several synergistic actions.

Potent Free-Radical Scavenging

Edaravone operates as a powerful antioxidant by donating an electron to neutralize highly reactive and damaging free radicals, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−). This process converts the radicals into more stable, non-toxic molecules, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.[10]

Inhibition of Lipid Peroxidation

Neuronal membranes are rich in polyunsaturated fatty acids, making them particularly vulnerable to attack by free radicals in a chain reaction known as lipid peroxidation. This process compromises membrane integrity, leading to cellular dysfunction and death. Edaravone effectively breaks this chain reaction, protecting the structural and functional integrity of neuronal cell membranes.[10]

Upregulation of Intrinsic Antioxidant Defenses

Beyond its direct scavenging activity, evidence suggests that Edaravone may also bolster the cell's own defense mechanisms. It has been shown to enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in detoxifying endogenous reactive oxygen species.[10]

Caption: Edaravone's core antioxidant mechanism.

Part 2: Emerging Mechanisms Beyond Antioxidation

While the antioxidant properties of Edaravone are well-established, recent preclinical studies indicate its neuroprotective effects are more nuanced, involving specific interactions with pathways central to ALS pathology.

Modulation of TDP-43 Pathology

In nearly all cases of ALS, the protein TDP-43 becomes mislocalized from the nucleus to the cytoplasm, where it forms toxic aggregates that contribute to neurodegeneration. A significant cell-based study demonstrated that Edaravone could correct this abnormal localization of TDP-43.[11] This effect was not observed with the general antioxidant Vitamin C, suggesting a mechanism of action that is more specific than simple free-radical scavenging.[11]

Alteration of Gene Expression and Stress Pathways

The same study revealed that Edaravone treatment altered the activity of over 1,000 genes within hours.[11] Notably, it was found to modulate XBP1, a key regulatory protein in the endoplasmic reticulum (ER) stress pathway.[11] This suggests that Edaravone may help alleviate cellular stress responses that are known to be activated in ALS and contribute to neuronal death.

Anti-Inflammatory Activity

Neuroinflammation, characterized by the activation of microglia (the brain's immune cells), is another critical component of ALS progression. Edaravone has been shown to mitigate this inflammatory response by reducing the production of pro-inflammatory cytokines and dampening microglial activation, thereby reducing further damage to motor neurons.[10]

Caption: Edaravone's emerging multifaceted mechanisms.

Part 3: Experimental Protocols & Data Presentation

The validation of Edaravone's mechanism relies on robust in vitro and cellular assays. The following protocols represent standard methodologies for assessing its key bioactivities.

Experimental Protocol 1: In Vitro Free-Radical Scavenging (DPPH Assay)

This assay provides a rapid and reliable method to evaluate the direct free-radical scavenging capacity of a compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Edaravone in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically ~0.1 mM). The solution should have a deep violet color.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the Edaravone stock solution.

-

Add the DPPH working solution to each well. Include a control well with only DPPH and solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

-

Analysis:

-

The scavenging activity is calculated as the percentage reduction in absorbance relative to the control. The IC₅₀ value (the concentration of Edaravone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.

-

Experimental Protocol 2: Cellular Assay for Neuroprotection Against Oxidative Stress

This workflow assesses the ability of Edaravone to protect neuronal cells from oxidative damage.

Methodology:

-

Cell Culture:

-

Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of Edaravone for a specified period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or glutamate, to the cell culture medium to induce oxidative stress and cell death.

-

-

Incubation:

-

Incubate for a period sufficient to induce cell death in control wells (e.g., 24 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at ~570 nm. Higher absorbance correlates with higher cell viability. Calculate the percentage of cell viability relative to untreated controls.

-

Caption: Workflow for assessing neuroprotective effects.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the experimental protocols described above.

| Parameter | Assay | Typical Value | Significance |

| IC₅₀ | DPPH Radical Scavenging | 5 - 20 µM | Measures direct antioxidant potency. |

| Cell Viability | Oxidative Stress Model | 70-90% at 10 µM | Demonstrates protective effect in a cellular context. |

Pharmacokinetics and Metabolism

Understanding the disposition of Edaravone in the body is critical to interpreting its mechanism of action in a clinical setting.

| Parameter | Description | Value |

| Administration | Intravenous (IV) or Oral (ORS) | 60 mg daily during treatment periods[1] |

| Elimination Half-Life | Time for plasma concentration to reduce by half. | 4.5 - 6.0 hours[9] |

| Metabolism | Primarily metabolized in the liver and kidney. | Metabolized to inactive sulfate and glucuronide conjugates[9] |

| Excretion | Primarily eliminated via the kidneys. | 70-90% of the dose is excreted in the urine as its glucuronide conjugate[9] |

Conclusion and Future Directions

The mechanism of action of Edaravone is multifaceted, anchored by its well-documented role as a potent free-radical scavenger and inhibitor of oxidative stress. This core activity provides a strong rationale for its use in diseases where oxidative damage is a key pathological driver, such as ALS and ischemic stroke.

However, recent preclinical evidence compellingly suggests that its benefits are not solely derived from this antioxidant effect. The ability of Edaravone to modulate specific neurodegenerative pathways, such as correcting TDP-43 mislocalization and altering cellular stress-related gene expression, points to a more targeted and sophisticated mechanism.[11] These findings open up new avenues for research and suggest that Edaravone may have a broader therapeutic potential than initially understood.

Future research should focus on further elucidating the molecular targets responsible for these non-antioxidant effects. Investigating the direct protein interactions of Edaravone and its impact on downstream signaling cascades will be crucial for a complete understanding of its neuroprotective capacity and for the development of next-generation therapeutics for neurodegenerative diseases.

References

-

International Alliance of ALS/MND Associations. (n.d.). Radicava/Edaravone. Retrieved from [Link]

-

Wikipedia. (2024). Edaravone. Retrieved from [Link]

-

Brooks, B. R. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P&T: a peer-reviewed journal for formulary management, 42(10), 634–637. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Edaravone? Synapse. Retrieved from [Link]

-

ALS News Today. (2025). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

-

ALS Therapy Development Institute. (n.d.). Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. Retrieved from [Link]

-

ALZFORUM. (2022). Edaravone. Retrieved from [Link]

-

Ovid. (n.d.). FDA approves edaravone for amyotrophic lateral sclerosis. Retrieved from [Link]

-

ChemBK. (2025). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

-

National Toxicology Program. (2024). 1-Phenyl-3-methyl-5-pyrazolone: Target Organs and Levels of Evidence for TR-141. Retrieved from [Link]

-

Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. Retrieved from [Link]

-

Taylor & Francis Online. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

Journal of Molecular and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

- 1. als-mnd.org [als-mnd.org]

- 2. Edaravone - Wikipedia [en.wikipedia.org]

- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]

- 7. ovid.com [ovid.com]

- 8. alzforum.org [alzforum.org]

- 9. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 11. alsnewstoday.com [alsnewstoday.com]

Technical Whitepaper: Preclinical Evaluation Framework for 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine

The following technical guide is structured as a comprehensive Standard Operating Procedure (SOP) and strategic framework for the preclinical evaluation of 5-methyl-1-phenyl-1H-pyrazol-3-amine .

This guide treats the compound not merely as a standalone drug candidate, but as a privileged pharmacophore scaffold often utilized in Fragment-Based Drug Discovery (FBDD). The protocols below are designed to establish its baseline biological activity, solubility profile, and potential mechanism of action.

Document ID: PYZ-SCR-001 Version: 2.0 Context: Early-Stage Anticancer Screening & Scaffold Validation

Executive Summary

This compound (CAS: 1131-18-6) represents a core pyrazole scaffold widely recognized in medicinal chemistry. While often used as a precursor for Schiff bases, urea derivatives, and fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines), the initial screening of the amine itself is critical to establish baseline cytotoxicity and selectivity indices . This guide outlines the rigorous workflow for evaluating its anticancer potential, focusing on solubility management, validated cytotoxicity assays (MTT/SRB), and preliminary mechanistic interrogation (Kinase inhibition/Cell Cycle arrest).

Part 1: Compound Characterization & Preparation

Objective: Ensure chemical integrity and physiological compatibility prior to biological exposure.

Chemical Identity & Properties[1][2][3]

-

IUPAC Name: this compound

-

Molecular Weight: ~173.21 g/mol [1]

-

Physical State: Crystalline solid (often off-white to yellow).

-

LogP (Predicted): ~1.9 (Moderate lipophilicity; likely membrane permeable).

Stock Solution Preparation (Critical Protocol)

The hydrophobicity of the phenyl-pyrazole core requires organic solvents for solubilization. Improper preparation leads to micro-precipitation in cell media, causing false positives (via light scattering) or false negatives.

-

Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Concentration: Prepare a 100 mM master stock .

-

Calculation: Dissolve 17.32 mg of compound in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 1 month; -80°C for 6 months.

-

Working Solutions:

-

Dilute stock into culture medium immediately before use.

-

Final DMSO Limit: Must remain < 0.5% (v/v) in the final cell well to avoid solvent toxicity.

-

Validation: Verify no visible precipitation at 100 µM in complete media under 40x microscopy.

-

Part 2: In Silico Profiling (Target Prediction)

Objective: Rationalize the screening strategy by identifying probable biological targets.

Before wet-lab screening, understanding the "why" is crucial. Pyrazole-3-amines are known bioisosteres of ATP , often binding to the hinge region of kinase enzymes.

-

Primary Hypothesis: ATP-competitive inhibition of Cyclin-Dependent Kinases (CDK2/CDK4) or Aurora Kinases.

-

Secondary Hypothesis: Tubulin polymerization inhibition (common in phenyl-pyrazole derivatives).

Visualization: Mechanistic Pathway Hypothesis

The following diagram illustrates the theoretical mechanism of action for pyrazole scaffolds, guiding the selection of downstream assays.

Caption: Hypothetical mechanism of action: The pyrazole amine scaffold mimics ATP, inhibiting kinase activity and forcing cell cycle arrest.

Part 3: In Vitro Cytotoxicity Screening (The Core)

Objective: Quantify the antiproliferative potency (IC50) across a panel of cancer cell lines.

Cell Line Selection Strategy

Do not screen randomly. Select lines that overexpress targets relevant to pyrazoles (e.g., Kinases, EGFR).

| Cell Line | Tissue Origin | Rationale for Selection |

| MCF-7 | Breast (Adenocarcinoma) | High sensitivity to CDK inhibitors; Standard solid tumor model. |

| HepG2 | Liver (Hepatocellular) | Metabolic competence; evaluates potential hepatotoxicity early. |

| HCT-116 | Colon (Carcinoma) | p53 wild-type; useful for distinguishing apoptotic mechanisms. |

| WI-38 / Vero | Normal Fibroblasts | Negative Control: Essential to determine the Selectivity Index (SI). |

Primary Assay Protocol: MTT Colorimetric Assay

The MTT assay is the gold standard for initial high-throughput screening of metabolic activity.

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow:

-

Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment:

-

Remove old media.

-

Add 100 µL media containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin or Cisplatin).

-

Replicates: Triplicate wells per concentration.

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development:

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Read Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:

-

IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

-

Selectivity Index (SI):

. An SI > 2 is considered promising for a scaffold.

Part 4: Mechanistic Validation (Secondary Screening)

Objective: If IC50 < 20 µM, validate the mode of cell death.

If the amine shows activity, distinguish between cytostasis (growth arrest) and cytotoxicity (killing).

Cell Cycle Analysis (Flow Cytometry)

Pyrazoles often arrest cells at specific checkpoints.

-

Treat cells at IC50 concentration for 24h.

-

Fix in 70% ice-cold ethanol.

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze:

-

G0/G1 Peak Accumulation: Suggests CDK4/6 inhibition.

-

G2/M Peak Accumulation: Suggests Tubulin interference or CDK1 inhibition.

-

Visualization: Screening Workflow

This diagram outlines the decision logic for the entire screening campaign.

Caption: Decision tree for evaluating this compound activity.

Part 5: Interpretation & Go/No-Go Criteria

As a Senior Application Scientist, I advise the following interpretation framework:

-

The "Scaffold" Reality: It is common for this compound to exhibit moderate activity (IC50: 50–100 µM) on its own. It lacks the bulky hydrophobic groups often required to fully occupy the ATP binding pocket of kinases.

-

Positive Result (IC50 < 10 µM): If the amine itself is highly potent, it is a Lead Compound . Immediate next steps: ADME profiling and Kinase Selectivity Profiling.

-

Moderate Result (IC50 > 50 µM): This is the expected result for a fragment. The value lies in its Ligand Efficiency . Use the structure to synthesize Schiff bases (reacting the -NH2 group with aromatic aldehydes) to improve potency.

References

-

National Institutes of Health (NIH) - Assay Guidance Manual. Cell Viability Assays: MTT Assay Protocol. Available at: [Link]

-

PubChem Compound Summary. 5-Amino-3-methyl-1-phenylpyrazole (CID 70801). Available at: [Link]

-

RSC Advances. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Available at: [Link]

-

Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking. (2024).[6] Available at: [Link]

Sources

- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. bb3r.de [bb3r.de]

- 6. japsonline.com [japsonline.com]

Strategic Architectures in Heterocyclic Chemistry: The Discovery and Regioselective Synthesis of Novel Pyrazoles

The Pharmacophore Landscape: Why Pyrazoles?

In the realm of medicinal chemistry, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of displaying diverse pharmacophores in specific spatial arrangements.[1] From the cyclooxygenase-2 (COX-2) selectivity of Celecoxib to the Janus kinase (JAK) inhibition of Ruxolitinib , the pyrazole core offers unique hydrogen-bonding capabilities (donor at N1, acceptor at N2) and π-stacking potential that are critical for binding affinity.

However, the discovery of novel pyrazoles is often bottlenecked by a fundamental synthetic challenge: Regioselectivity . The tautomeric nature of the pyrazole ring (1H- vs. 2H- isomers) complicates Structure-Activity Relationship (SAR) studies. A mixture of isomers can lead to false positives in high-throughput screening or, worse, inconsistent biological data.

This guide moves beyond basic textbook synthesis. It details high-fidelity, regioselective protocols and self-validating characterization methods essential for modern drug discovery.

Figure 1: SAR Logic of the Pyrazole Scaffold. The diagram illustrates how specific substitution patterns modulate physicochemical properties and target binding.

The Regioselectivity Conundrum: Advanced Condensation Protocols

The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a thermodynamic mixture of regioisomers (1,3- vs. 1,5-disubstituted pyrazoles). In a drug development context, separating these by chromatography is inefficient and costly.

Protocol A: Fluorinated Solvent-Directed Regioselective Synthesis

Recent advances demonstrate that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can act as hydrogen-bond donors to activate the carbonyl electrophile, directing the nucleophilic attack of the hydrazine.

Mechanism: The acidity of TFE activates the more basic carbonyl of the 1,3-diketone, while the hydrazine attacks the less hindered site.

Experimental Workflow:

-

Reagents: 1.0 equiv 1,3-diketone (unsymmetrical), 1.1 equiv aryl hydrazine hydrochloride.

-

Solvent System: TFE (0.5 M concentration). Note: TFE is critical; replacing with EtOH results in isomeric mixtures.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.

-

Workup: Evaporate TFE (recyclable). The residue is often pure enough for recrystallization.

-

Validation: If the hydrazine bears an electron-withdrawing group (EWG), the reaction favors the 1,3-isomer. Electron-donating groups (EDG) may shift preference; TFE stabilizes the transition state for the 1,5-isomer in specific steric contexts.

Late-Stage Functionalization: Ru(II)-Catalyzed C-H Activation[2]

For diversifying a lead compound, building the ring from scratch every time is impractical. C-H activation allows for the direct functionalization of the pyrazole core (specifically at the C4 or C5 position) using the pyrazole nitrogen as a directing group.

Protocol B: Ruthenium(II)-Catalyzed C-H Arylation

This protocol utilizes a mild Ru(II) system to couple aryl halides to the pyrazole core, avoiding pre-functionalized organometallics (like boronic acids).

Causality: The N2 nitrogen coordinates with the Ru(II) catalyst, bringing the metal into proximity with the C5-H bond, facilitating cyclometalation.

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox or under Ar, combine:

-

Substrate: N-phenylpyrazole derivative (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.5 equiv)

-

Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

-

Ligand/Additive: Mesitylenecarboxylic acid (30 mol%) – Crucial for the Concerted Metalation-Deprotonation (CMD) mechanism.

-

Base: K2CO3 (2.0 equiv)

-

-

Solvent: Anhydrous Toluene or NMP (0.2 M).

-

Execution: Heat to 100-120°C in a sealed tube for 12-18 hours.

-

Purification: Filter through a Celite pad, wash with EtOAc, concentrate, and purify via flash chromatography (Hex/EtOAc).

Figure 2: Ruthenium(II)-Catalyzed C-H Activation Cycle. The carboxylate ligand assists in the critical deprotonation step (CMD).